Halofuginone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antiprotozoal Properties

Halofuginone exhibits promising antiprotozoal activity against several parasitic diseases. Research suggests it disrupts essential protein synthesis within the parasite by inhibiting an enzyme called prolyl-tRNA synthetase []. This enzyme plays a crucial role in malaria, cryptosporidiosis, coccidiosis, toxoplasmosis, and leishmaniasis []. Studies have demonstrated its effectiveness in combating these parasitic infections [].

Antifibrotic Effects

Halofuginone shows promise in managing fibrosis, a condition characterized by excessive scar tissue formation in various organs. Studies indicate it can suppress the activity of fibroblasts, the cells responsible for collagen production and fibrosis progression []. Research on animal models for diseases like pulmonary hypertension and scleroderma suggests its potential to alleviate fibrosis and improve disease outcomes [, ].

Antitumor Potential

Scientific exploration is underway to investigate the antitumor properties of halofuginone. Research suggests it may have anti-proliferative effects on cancer cells, potentially slowing down tumor growth []. However, further investigation is needed to understand the underlying mechanisms and its efficacy in different cancer types [].

Exploration in Neuromuscular Disorders

Emerging research is exploring the potential benefits of halofuginone in neuromuscular disorders like Duchenne muscular dystrophy (DMD). Studies suggest it may reduce muscle fibrosis and improve muscle function in animal models of DMD []. Further research is needed to determine its safety and effectiveness in human patients with DMD.

Halofuginone is characterized as a low molecular weight quinazolinone alkaloid with the chemical formula C₁₆H₁₇BrClN₃O₃. It has a molar mass of approximately 414.68 g/mol and is known for its potent inhibitory effects on collagen synthesis and matrix metalloproteinase activity, making it significant in the context of fibrosis and tumor progression . The compound has received orphan drug designation from the U.S. Food and Drug Administration for the treatment of scleroderma, highlighting its investigational status in human medicine .

Halofuginone's mechanism of action is multifaceted. Its primary function involves inhibiting the enzyme glutamyl-prolyl tRNA synthetase, a crucial enzyme for protein synthesis [, ]. This inhibition disrupts amino acid incorporation into proteins, leading to the amino acid starvation response within cells []. This response has several downstream effects, including:

- Anti-inflammatory effects: The amino acid starvation response suppresses the activity of pro-inflammatory T helper 17 cells, leading to reduced inflammation [, ].

- Anti-fibrotic effects: Halofuginone inhibits the production of collagen type I, a major component of scar tissue, thereby hindering fibrosis, a process of excessive scar tissue formation [, ].

- Anti-cancer effects: By disrupting protein synthesis and triggering the amino acid starvation response, halofuginone can inhibit the growth and proliferation of cancer cells [].

Halofuginone primarily acts by inhibiting prolyl-tRNA synthetase, an enzyme crucial for protein synthesis. This inhibition leads to the accumulation of uncharged tRNA, which triggers an amino acid starvation response that can exert anti-inflammatory and anti-fibrotic effects . The compound also disrupts the TGFβ signaling pathway by inhibiting Smad3 phosphorylation, thereby preventing the transition of fibroblasts to myofibroblasts, a key event in fibrosis .

The biological activity of halofuginone is extensive:

- Antifibrotic Effects: By inhibiting collagen type I synthesis, halofuginone plays a role in reducing fibrosis in various tissues.

- Antitumor Properties: It suppresses tumor growth and metastasis by targeting tumor stroma and vascularization .

- Immunomodulation: Halofuginone inhibits the differentiation of T helper 17 cells, which are implicated in autoimmune diseases, thus offering potential therapeutic benefits in conditions like multiple sclerosis .

The synthesis of halofuginone involves several steps that can be complex due to stereochemical considerations. Early synthetic routes faced challenges related to the absolute stereochemistry of febrifugine derivatives. Recent advancements have improved these methods, allowing for more efficient production of halofuginone . Typically, these synthetic pathways utilize various reagents to construct the quinazolinone core structure while introducing halogen substituents.

Halofuginone has several applications:

- Veterinary Medicine: It is used as a coccidiostat in livestock to prevent coccidiosis.

- Human Medicine: Investigated for treating scleroderma, cancer, and fibrosis-related conditions due to its anti-fibrotic and immunomodulatory properties .

- Research Tool: Employed in studies related to T cell differentiation and fibrotic disease mechanisms.

Halofuginone exhibits notable interactions with various proteins:

- It binds to glutamyl-prolyl tRNA synthetase, inhibiting its activity and leading to downstream effects on protein synthesis .

- The compound's interaction with other therapeutic agents can increase risks, such as enhanced jaw osteonecrosis when combined with bisphosphonates like clodronic acid .

Halofuginone shares structural and functional similarities with other compounds derived from febrifugine. Here are some comparable compounds:

| Compound Name | Structure Type | Main Activity | Unique Aspects |

|---|---|---|---|

| Febrifugine | Natural alkaloid | Antimalarial | Found in Dichroa febrifuga |

| Isofebrifugine | Synthetic derivative | Antimalarial | Structural isomer of febrifugine |

| Prolyl-tRNA synthetase inhibitors | Various | Inhibit protein synthesis | Target different tRNA synthetases |

Halofuginone stands out due to its unique mechanism involving prolyl-tRNA synthetase inhibition, which not only affects protein synthesis but also triggers significant cellular responses related to inflammation and fibrosis.

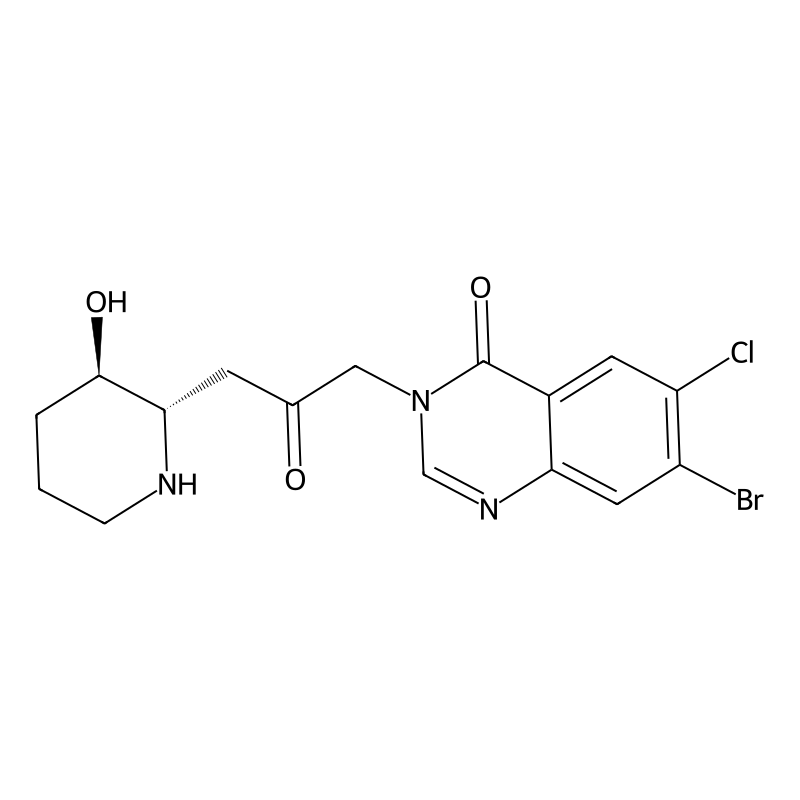

Halofuginone represents a quinazolinone alkaloid with the molecular formula C₁₆H₁₇BrClN₃O₃ and a molecular weight of 414.7 g/mol [1] [2]. The compound possesses the IUPAC name 7-bromo-6-chloro-3-[3-[(2R,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one, reflecting its complex structural arrangement [1]. The molecular architecture features a quinazolinone core substituted with bromine at position 7 and chlorine at position 6, coupled with a piperidine ring system through a propyl ketone linker [1] [2].

The compound demonstrates defined stereochemical configuration with two stereocenters, as indicated by its (2R,3S) configuration in the piperidine moiety [1] [3]. The monoisotopic mass measures precisely 413.014181 Da, confirming the exact molecular composition [1]. The structure contains 24 heavy atoms distributed across the quinazolinone framework, piperidine ring, and connecting chains [1]. Halofuginone exhibits moderate molecular complexity with four rotatable bonds, two hydrogen bond donors, and five hydrogen bond acceptors, contributing to its biological activity profile [1].

The InChI key LVASCWIMLIKXLA-CABCVRRESA-N provides a unique digital fingerprint for database identification [1]. The compound's SMILES notation C1CC@@HO accurately represents the three-dimensional molecular connectivity [1]. The CAS registry number 55837-20-2 serves as the primary chemical identifier for regulatory and commercial purposes [1] [3].

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₇BrClN₃O₃ [1] |

| Molecular Weight | 414.7 g/mol [1] |

| Monoisotopic Mass | 413.014181 Da [1] |

| Heavy Atom Count | 24 [1] |

| Stereocenter Count | 2 [1] |

| Rotatable Bonds | 4 [1] |

| Hydrogen Bond Donors | 2 [1] |

| Hydrogen Bond Acceptors | 5 [1] |

Physicochemical Characteristics

Halofuginone demonstrates distinct physicochemical properties that influence its biological behavior and formulation characteristics. The compound exhibits a melting point exceeding 150°C with decomposition, indicating thermal instability at elevated temperatures [4] [5]. Predictive calculations suggest a boiling point of 595.8±60.0°C, though this value represents theoretical estimation given the compound's thermal decomposition behavior [4] [5].

The predicted density of halofuginone measures 1.73±0.1 g/cm³, indicating a relatively dense crystalline structure [4] [5]. The compound appears as a white to off-white crystalline solid under standard conditions [4] [6] [7]. The predicted pKa value of 14.61±0.40 suggests very weak acidic properties, characteristic of the quinazolinone nitrogen [4] [5].

Solubility characteristics reveal significant limitations in aqueous systems. Halofuginone demonstrates solubility in dimethyl sulfoxide at concentrations of 8-9 mg/mL (19.29-21.70 millimolar), making this solvent suitable for stock solution preparation [4] [8]. The compound exhibits only slight solubility in water and remains insoluble in ethanol, necessitating specialized formulation approaches [4] [8]. The partition coefficient (log P) value of 1.18 indicates moderate lipophilicity, contributing to membrane permeability characteristics [9].

Commercial formulations typically maintain acidic pH values between 2.1-3.0 to enhance stability and solubility [10] [11]. The biological half-life ranges from 23.8 to 72.1 hours, demonstrating extended systemic exposure following administration [1] [2]. This prolonged elimination pattern reflects the compound's tissue distribution and metabolic characteristics.

| Property | Value |

|---|---|

| Melting Point | >150°C (decomposes) [4] [5] |

| Density (predicted) | 1.73±0.1 g/cm³ [4] [5] |

| pKa (predicted) | 14.61±0.40 [4] [5] |

| DMSO Solubility | 8-9 mg/mL [4] [8] |

| Water Solubility | Slightly soluble [4] [8] |

| log P | 1.18 [9] |

| Biological Half-life | 23.8-72.1 hours [1] |

Analytical Detection Methods

Halofuginone analysis employs diverse chromatographic and spectroscopic techniques, each offering specific advantages for different matrices and sensitivity requirements. High-performance liquid chromatography represents the most widely utilized approach, typically employing reversed-phase C18 columns with ultraviolet detection at wavelengths between 242-243 nanometers [17] [18]. Detection limits achieve 0.05-0.06061 μg/mL sensitivity, suitable for plasma, urine, and tissue extract analysis [13] [17].

Liquid chromatography-mass spectrometry provides enhanced specificity through molecular weight confirmation, monitoring the protonated molecular ion at m/z 416 [M+H]⁺ [19] [20]. This technique achieves detection limits of 1 ng/mL in plasma matrices, supporting pharmacokinetic studies and bioanalytical applications [18] [20]. The method utilizes positive electrospray ionization for optimal sensitivity and reproducibility.

Liquid chromatography-tandem mass spectrometry represents the most sensitive analytical approach, monitoring characteristic fragmentation patterns from m/z 416 to product ions at m/z 398, 138, 120, and 100 [21] [19]. This multiple reaction monitoring technique achieves detection limits of 15-35.4 μg/kg in tissue matrices, including chicken liver and eggs [21] [19]. The method provides unambiguous identification through unique fragmentation pathways.

Ultraviolet spectrophotometry offers simple quantitative analysis for formulated products and solutions, utilizing characteristic absorption maxima at 242, 274, 314, and 327 nanometers [6] [22]. This approach suits quality control applications where matrix complexity remains minimal. Competing-ion high-performance liquid chromatography employs decylamine as a mobile phase modifier, achieving 1 ng/mL detection limits in bovine plasma with 243-nanometer ultraviolet detection [18].

Immunoaffinity chromatography provides selective sample cleanup prior to liquid chromatography-tandem mass spectrometry analysis, particularly valuable for complex biological matrices containing interfering compounds [21]. This approach enhances analytical specificity while reducing matrix effects that compromise quantitative accuracy.

Thermogravimetric analysis and differential scanning calorimetry support formulation characterization and stability assessment, providing thermal behavior profiles essential for drug development [23] [24]. These techniques evaluate phase transitions, degradation patterns, and compatibility with excipient materials.

| Analytical Method | Detection Range | Matrix Applications |

|---|---|---|

| HPLC-UV | 0.05-0.06 μg/mL [13] [17] | Plasma, urine, tissues [17] |

| LC-MS | 1 ng/mL [18] [20] | Biological fluids [18] [20] |

| LC-MS/MS | 15-35.4 μg/kg [21] [19] | Complex tissues [21] [19] |

| UV Spectrophotometry | Variable [6] [22] | Solutions, formulations [6] |

| Competing-ion HPLC | 1 ng/mL [18] | Plasma matrices [18] |

| Immunoaffinity LC-MS/MS | Enhanced sensitivity [21] | Complex biological samples [21] |

Molecular Target and Binding Mechanism

Halofuginone acts as a high-affinity inhibitor of glutamyl-prolyl-tRNA synthetase (EPRS), specifically targeting the prolyl-tRNA synthetase domain within this bifunctional enzyme [1] [2] [3]. The compound demonstrates remarkable binding affinity with a dissociation constant (Ki) of 18.3 nanomolar, establishing it as one of the most potent inhibitors of this essential aminoacyl-tRNA synthetase [4] [3]. Crystal structural studies have revealed that halofuginone binding is significantly enhanced by the presence of adenosine triphosphate (ATP), forming a stable ternary complex that locks the inhibitor in an optimal inhibitory conformation [5] [6] [7].

The structural basis of halofuginone inhibition involves a sophisticated ATP-aided mechanism. When ATP binds to the canonical ATP binding pocket of prolyl-tRNA synthetase, it adopts a distinctive U-shaped conformation with the α-phosphate group positioned at the bottom of the U structure [8]. This ATP conformation creates a cap over the halofuginone binding site, with the α-phosphate group forming critical hydrogen bonds with the hydroxyl group of halofuginone's hydroxypiperidine ring and the keto group in the bridge connecting the piperidine ring to the quinazolinone moiety [8] [9]. These direct interactions enable ATP to lock onto and orient halofuginone within the active site, dramatically enhancing binding affinity compared to halofuginone alone [8].

Structural Conformational Changes

The binding of halofuginone induces significant conformational changes in the prolyl-tRNA synthetase domain. Crystal structures reveal that motif 1 functions as a flexible cap that adopts different conformations depending on the bound ligand: loosely opened in the apo form, tightly closed when substrates proline and ATP are bound, and incorrectly closed when halofuginone is present [5] [6] [7]. This incorrect closure represents a key aspect of the inhibitory mechanism, as it prevents the normal catalytic cycle from proceeding.

Mutagenesis studies have identified two critical residues, Phenylalanine 1097 and Arginine 1152, as essential for halofuginone inhibition [5] [6]. These residues contribute to the proper positioning and stabilization of halofuginone within the active site, and their alteration significantly reduces inhibitory potency. The structural evidence indicates that halofuginone functions as a "two-headed" inhibitor, using its piperidine ring to block the proline binding site while its quinazolinone group interferes with the docking of the 3' end of tRNA [8].

Table 1: Halofuginone Biochemical Targets and Binding Properties

| Target | Interaction Type | Binding Affinity | Structural Effect |

|---|---|---|---|

| Glutamyl-prolyl-tRNA synthetase (EPRS) | Competitive inhibition | Ki = 18.3 nM | Motif 1 cap closure |

| Prolyl-tRNA synthetase domain | Direct binding | IC50 = 0.18 μM (bacterial) | Conformational change |

| ATP binding site | ATP-dependent binding enhancement | Enhanced with ATP | U-shaped ATP conformation |

| Proline binding site | Proline competition | Competitive with proline | Active site occupation |

| tRNA binding site | tRNA docking interference | Blocked by halofuginone | Blocked 3' end docking |

Competitive Inhibition Mechanism

Halofuginone competes directly with proline for binding to the prolyl-tRNA synthetase active site [1] [2] [3]. This competitive relationship is demonstrated by the ability of excess proline to rescue halofuginone-induced effects. When cells are treated with halofuginone in the presence of elevated proline concentrations (typically 1000-fold excess), the inhibitory effects on protein synthesis and cellular signaling are completely reversed [1] [10] [11]. This proline rescue phenomenon confirms that halofuginone's primary mechanism involves direct competition with the natural substrate rather than allosteric or irreversible inhibition.

The competitive nature of halofuginone inhibition has important implications for its selectivity and therapeutic potential. Since halofuginone specifically targets the proline-charging function of EPRS, it can selectively suppress the translation of proline-rich proteins while having minimal effects on general protein synthesis at lower concentrations [1] [12]. This selectivity is particularly relevant for proteins such as collagens, which contain high proline content and are disproportionately affected by halofuginone treatment [1] [12].

Effects on the Integrated Stress Response (ISR)

GCN2 Kinase Activation

Halofuginone treatment triggers activation of the integrated stress response through specific activation of the GCN2 kinase pathway [1] [13] [10]. The inhibition of prolyl-tRNA synthetase by halofuginone leads to the accumulation of uncharged tRNA proline species, which are recognized by GCN2 as a signal of amino acid starvation [1] [2] [3]. This sensing mechanism is fundamental to the amino acid starvation response, as GCN2 has evolved to detect uncharged tRNAs as indicators of nutritional stress or metabolic dysfunction.

The activation of GCN2 by halofuginone is dose-dependent and occurs rapidly following treatment [13] [10] [14]. Biochemical studies demonstrate that GCN2 phosphorylation increases progressively with halofuginone concentration, reaching maximal activation at concentrations between 100-500 nanomolar [13] [10]. This activation is entirely dependent on the presence of functional GCN2, as cells lacking this kinase show no eIF2α phosphorylation response to halofuginone treatment [13] [10] [11].

eIF2α Phosphorylation and Downstream Signaling

The activated GCN2 kinase phosphorylates eukaryotic initiation factor 2 alpha (eIF2α) at serine 51, creating a critical regulatory checkpoint in protein synthesis [13] [10] [11]. This phosphorylation event serves as the primary signal transduction mechanism linking prolyl-tRNA synthetase inhibition to downstream transcriptional and translational responses. The phosphorylation of eIF2α by GCN2 following halofuginone treatment is entirely dependent on the presence of functional GCN2, as demonstrated in knockout cell lines that lack this kinase [13] [10].

The eIF2α phosphorylation response to halofuginone exhibits concentration-dependent characteristics, with increasing drug concentrations producing correspondingly higher levels of phosphorylated eIF2α [13] [10] [14]. However, the relationship between eIF2α phosphorylation and downstream protein expression is complex, as higher concentrations of halofuginone can actually reduce the expression of stress response proteins despite maintaining elevated eIF2α phosphorylation levels [14]. This paradoxical effect suggests that severe prolyl-tRNA synthetase inhibition can overwhelm the protective capacity of the integrated stress response.

ATF4 Expression and Transcriptional Activation

The phosphorylation of eIF2α leads to selective enhancement of Activating Transcription Factor 4 (ATF4) translation through a mechanism involving upstream open reading frames (uORFs) in the ATF4 mRNA [13] [10] [15] [16]. Under normal conditions, these uORFs prevent efficient translation of the ATF4 coding sequence. However, when eIF2α is phosphorylated, the reduced availability of the eIF2-GTP-Met-tRNA ternary complex allows ribosomes to bypass the inhibitory uORFs and initiate translation at the ATF4 start codon [13] [10].

ATF4 expression in response to halofuginone treatment exhibits a characteristic concentration-response profile with optimal induction occurring at moderate concentrations (50-100 nanomolar) [13] [10] [14]. At these concentrations, ATF4 protein levels can increase 3-fold compared to untreated controls [13] [10]. However, at higher halofuginone concentrations (above 300 nanomolar), ATF4 protein levels paradoxically decrease despite continued eIF2α phosphorylation [14]. This reduction appears to result from the severe depletion of prolyl-tRNA required for ATF4 protein synthesis, as ATF4 itself contains multiple proline residues.

Table 2: Integrated Stress Response Pathway Effects

| Component | Effect Direction | Mechanism | Concentration Response |

|---|---|---|---|

| GCN2 kinase | Activation | Uncharged tRNA sensing | Dose-dependent |

| eIF2α phosphorylation | Increased | GCN2-mediated phosphorylation | Dose-dependent |

| ATF4 expression | Increased | Selective translation enhancement | Optimal at 50-100 nM |

| CHOP expression | Increased | ATF4-dependent transcription | Dose-dependent |

| GADD34 expression | Increased | ATF4-dependent transcription | Dose-dependent |

| Translation initiation | Decreased | eIF2α phosphorylation dependent | Moderate attenuation |

| Translation elongation | Severely impaired | Proline starvation dependent | Severe at high concentrations |

Downstream Target Gene Activation

ATF4 functions as a transcription factor that binds to amino acid response elements (AAREs) in the promoters of target genes, leading to the induction of a characteristic stress response program [13] [10] [15] [16]. Key ATF4 target genes activated by halofuginone treatment include CHOP (C/EBP homologous protein), GADD34 (Growth arrest and DNA damage-inducible protein 34), asparagine synthetase (ASNS), and various other genes involved in amino acid metabolism and stress adaptation [13] [10] [15] [16].

CHOP expression is particularly notable as it represents a convergence point for multiple stress response pathways. In response to halofuginone, CHOP mRNA and protein levels increase significantly, with both ATF4 and ATF6 contributing to this induction [16]. The dual regulation of CHOP by both ATF4 and ATF6 pathways provides a robust mechanism for stress response amplification, even when the primary stressor (prolyl-tRNA synthetase inhibition) does not directly involve endoplasmic reticulum stress.

GADD34 induction represents another critical component of the halofuginone-induced stress response. This protein functions as a regulatory subunit of protein phosphatase 1, specifically targeting phosphorylated eIF2α for dephosphorylation [13] [10] [15]. The induction of GADD34 creates a negative feedback loop that can terminate the integrated stress response and restore normal protein synthesis patterns. The balance between ongoing stress signal generation and GADD34-mediated feedback regulation determines the duration and intensity of the stress response.

Translation Attenuation Mechanisms

ISR-Independent Translation Effects

One of the most significant discoveries regarding halofuginone's mechanism of action is the recognition that its effects on protein synthesis occur through both ISR-dependent and ISR-independent pathways [13] [10] [11]. While the activation of GCN2 and subsequent eIF2α phosphorylation represent the canonical ISR response, halofuginone also produces substantial translation attenuation that occurs independently of this pathway [13] [10] [11]. This dual mechanism explains why halofuginone can reduce protein synthesis by 40-85% at higher concentrations, far exceeding the typical 20-30% reduction seen with other ISR activators [13] [10] [11].

The ISR-independent translation effects of halofuginone have been definitively demonstrated using cell lines lacking functional GCN2 or expressing non-phosphorylatable eIF2α mutants [13] [10] [11]. In these systems, halofuginone still produces dose-dependent translation attenuation, indicating that the drug's effects on protein synthesis extend beyond the classical integrated stress response pathway [13] [10] [11]. This finding has important implications for understanding both the therapeutic potential and the limitations of halofuginone as a clinical compound.

Ribosome Stalling and Elongation Defects

The primary mechanism underlying halofuginone's ISR-independent effects involves ribosome stalling during translation elongation [13] [10] [11] [17]. When prolyl-tRNA synthetase is inhibited, the cellular pool of charged prolyl-tRNA becomes depleted, leading to ribosome pausing at proline codons [13] [10] [11] [17]. This stalling occurs because ribosomes cannot incorporate proline residues into growing peptide chains when appropriate aminoacyl-tRNA is unavailable.

Ribosome profiling studies have revealed that halofuginone treatment causes ribosomes to accumulate at proline codons throughout the transcriptome [13] [10] [11]. This accumulation is particularly pronounced at the 5' end of coding sequences, where proline codons are relatively common [17]. The stalled ribosomes form stable complexes that resist normal translational clearance mechanisms, leading to the formation of polysome aggregates and the disruption of normal translation dynamics [13] [10] [11].

The elongation defects induced by halofuginone are severe enough to cause the formation of truncated proteins when ribosomes encounter proline codons [18]. In experimental systems using reporter proteins containing proline residues, halofuginone treatment produces characteristic truncation products that terminate at proline positions [18]. These truncated proteins may be subject to degradation by cellular quality control mechanisms, contributing to the overall reduction in protein synthesis observed with halofuginone treatment.

Proline Incorporation Failure and Byproduct Formation

The depletion of charged prolyl-tRNA leads to a unique situation where uncharged prolyl-tRNA can enter the ribosomal A-site but cannot participate in peptide bond formation [18]. This situation creates stalled translation complexes where the peptidyl-tRNA remains bound in the P-site while an uncharged tRNA occupies the A-site [18]. Under these conditions, the normal translocation process cannot proceed, leading to the formation of stable ribosome-mRNA complexes.

An unexpected consequence of prolyl-tRNA depletion is the formation of tRNA-peptide complexes as byproducts of halted translation [18]. These complexes appear to form when peptidyl-tRNA dissociates from stalled ribosomes while still attached to the growing peptide chain [18]. The formation of these complexes can be demonstrated experimentally by nuclease treatment, which reduces the apparent molecular weight of truncated proteins by removing the attached tRNA moiety [18].

The accumulation of stalled ribosomes and associated byproducts has implications for cellular homeostasis beyond simple protein synthesis inhibition. Stalled ribosomes can trigger ribosome rescue mechanisms, leading to the activation of ribosome quality control pathways [13] [10] [11]. These pathways may contribute to the cellular stress response and could explain some of the broader biological effects of halofuginone treatment.

Table 3: Translation Attenuation Mechanisms

| Mechanism | ISR Dependence | Proline Rescue | Cellular Effect |

|---|---|---|---|

| Translation initiation attenuation | Partially ISR-dependent | Rescued by excess proline | 20-30% reduction |

| Translation elongation defects | ISR-independent | Rescued by excess proline | 40-85% reduction |

| Ribosome stalling | ISR-independent | Rescued by excess proline | Ribosome accumulation |

| Proline incorporation failure | ISR-independent | Rescued by excess proline | Truncated proteins |

| tRNA-peptide complex formation | ISR-independent | Rescued by excess proline | Byproduct formation |

Vulnerability of the ISR System

The profound translation elongation defects caused by halofuginone reveal a fundamental vulnerability in the integrated stress response system [13] [10] [11]. While the ISR evolved to protect cells from amino acid starvation by reducing translation initiation, this protective mechanism is insufficient when translation elongation is severely compromised [13] [10] [11]. The GCN2-to-eIF2α signaling pathway can provide only modest protection against translation initiation, but it cannot prevent the massive ribosome stalling that occurs when specific aminoacyl-tRNAs are depleted [13] [10] [11].

This vulnerability explains why halofuginone can be cytotoxic despite activating protective stress response pathways. The drug simultaneously triggers both protective and damaging cellular responses, with the balance between these effects determining the ultimate cellular fate. At moderate concentrations, the protective ISR response may predominate, leading to adaptive stress resistance. However, at higher concentrations, the overwhelming translation elongation defects can lead to cellular dysfunction and death [13] [10] [11].

Gene Expression Reprogramming

ATF4-Mediated Transcriptional Program

The activation of ATF4 by halofuginone initiates a comprehensive transcriptional reprogramming that affects hundreds of genes involved in amino acid metabolism, stress response, and cellular adaptation [13] [10] [15] [19]. This transcriptional program is mediated through ATF4 binding to amino acid response elements (AAREs) in target gene promoters, leading to the coordinate regulation of genes that facilitate cellular adaptation to amino acid limitation [13] [10] [15].

RNA sequencing studies have revealed that halofuginone treatment profoundly impacts the transcriptome, with approximately 2,700 differentially expressed genes identified in treated cells [1] [20]. The magnitude of this transcriptional response increases with treatment duration, indicating that the effects of halofuginone continue to develop over time [1] [20]. The most highly induced genes include classical ATF4 targets such as asparagine synthetase (ASNS), CHOP, and GADD34, confirming the central role of ATF4 in mediating the transcriptional response [13] [10] [15].

The ATF4-mediated transcriptional program includes genes involved in amino acid biosynthesis, transport, and metabolism. These genes collectively function to enhance the cell's capacity to maintain amino acid homeostasis under conditions of nutritional stress [13] [10] [15]. The induction of these genes represents an adaptive response that can help cells survive periods of amino acid limitation, whether imposed by environmental conditions or pharmacological intervention.

Differential Effects on Protein Classes

Halofuginone treatment produces distinctive effects on different classes of proteins based on their proline content and functional characteristics [1] [20] [12]. Proline-rich proteins, including collagens and various extracellular matrix components, are disproportionately affected by halofuginone treatment due to their high proline content [1] [12]. These proteins show significant downregulation at both the transcriptional and translational levels, reflecting the dual impact of halofuginone on gene expression and protein synthesis.

The selective impact on proline-rich proteins has been quantitatively demonstrated through proteomics analyses revealing that proteins with high proline content are more susceptible to halofuginone-induced translation suppression [1] [12]. This selectivity is particularly pronounced for secreted proteins and extracellular matrix components, which typically contain higher proline concentrations than cytoplasmic proteins [1] [12]. The differential sensitivity of protein classes to halofuginone provides a mechanism for the selective biological effects observed with this compound.

Heparan sulfate proteoglycans represent a particularly important class of proline-rich proteins affected by halofuginone [1] [20]. These proteins, including perlecan, agrin, and various syndecans, are essential components of the extracellular matrix and cell surface glycocalyx [1] [20]. The downregulation of heparan sulfate proteoglycans by halofuginone has significant implications for cell adhesion, signaling, and pathogen binding, contributing to the compound's diverse biological activities.

Temporal Dynamics of Gene Expression Changes

The kinetics of gene expression changes induced by halofuginone follow a characteristic temporal pattern that reflects the sequential activation of different regulatory mechanisms [1] [20] [15]. Early changes (within 6 hours) are dominated by the direct effects of ATF4 activation, including the rapid induction of canonical ATF4 target genes such as CHOP, GADD34, and asparagine synthetase [1] [20] [15]. These early changes represent the immediate cellular response to prolyl-tRNA synthetase inhibition and amino acid starvation.

Later changes (18-24 hours) include more extensive reprogramming of genes involved in extracellular matrix synthesis, proteoglycan metabolism, and cellular adhesion [1] [20]. These later changes likely reflect both the continued effects of ATF4 activation and the secondary consequences of altered protein synthesis and cellular stress [1] [20]. The temporal progression of gene expression changes provides insight into the cascade of cellular responses triggered by halofuginone treatment.

The sustained nature of halofuginone-induced gene expression changes has important implications for understanding the compound's therapeutic effects. Unlike acute stress responses that rapidly return to baseline, halofuginone produces persistent alterations in gene expression that can continue for days after treatment [1] [20]. This persistence may contribute to the lasting biological effects of halofuginone and its potential therapeutic applications.

Table 4: Gene Expression Reprogramming Effects

| Gene Category | Representative Genes | Expression Change | Time Course |

|---|---|---|---|

| ATF4 target genes | CHOP, GADD34, ATF4 | Upregulated | Rapid (6 hours) |

| Proline-rich proteins | Collagens, Perlecan, Agrin | Downregulated | Sustained (18 hours) |

| Heparan sulfate biosynthesis | B3GAT3, EXTL3 | Downregulated | Early (6 hours) |

| Proteoglycans | GPC2, SDC1 | Downregulated | Early (6 hours) |

| Stress response genes | ASNS, DDIT3 | Upregulated | Rapid (6 hours) |

| Amino acid metabolism | ASNS, FGF21 | Upregulated | Rapid (6 hours) |

Coordination of Transcriptional and Translational Responses

The gene expression changes induced by halofuginone are closely coordinated with the compound's effects on protein synthesis, creating a coherent cellular response to prolyl-tRNA synthetase inhibition [1] [13] [10]. The upregulation of stress response genes occurs simultaneously with the downregulation of proline-rich proteins, creating a shift in the cellular protein synthesis profile that favors stress adaptation over normal housekeeping functions [1] [13] [10].

This coordination is mediated through multiple regulatory mechanisms, including ATF4-dependent transcriptional activation, translational selectivity based on proline content, and post-translational modifications that affect protein stability and function [1] [13] [10]. The integration of these mechanisms ensures that cells can mount an effective response to the metabolic stress imposed by halofuginone treatment.

The coordinated nature of halofuginone's effects on gene expression and protein synthesis provides a molecular explanation for the compound's diverse biological activities. By simultaneously activating stress response pathways and selectively inhibiting the synthesis of specific protein classes, halofuginone can produce complex phenotypic changes that extend far beyond simple amino acid starvation [1] [13] [10].

Table 5: Key Mechanistic Findings

| Finding | Description | Significance |

|---|---|---|

| Dual inhibition mechanism | Both ISR-dependent and ISR-independent effects | Explains broad biological effects |

| ISR-independent translation effects | Translation attenuation occurs without GCN2/eIF2α | Reveals ISR pathway vulnerability |

| Proline-selective targeting | Preferential impact on proline-rich proteins | Mechanism for selective protein targeting |

| Concentration-dependent effects | Optimal ATF4 induction at moderate concentrations | Therapeutic window considerations |

| Structural basis of inhibition | ATP-aided binding with conformational changes | Drug design implications |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

Appearance

Melting Point

Storage

UNII

H84E4Y7HC9

GHS Hazard Statements

Drug Indication

In new born calves: - Prevention of diarrhoea due to diagnosed Cryptosporidium parvum, in farms with history of cryptosporidiosis,Administration should start in the first 24 to 48 hours of age- Reduction of diarrhoea due to diagnosed Cryptosporidium parvum. Administration should start within 24 hours after the onset of diarrhoea. In both cases, the reduction of oocysts excretion has been demonstrated.

In newborn calves: Prevention of diarrhoea due to diagnosed Cryptosporidium parvum infection, in farms with history of cryptosporidiosis. Administration should start in the first 24 to 48 hours of age. Reduction of diarrhoea due to diagnosed Cryptosporidium parvum infection. Administration should start within 24 hours after the onset of diarrhoea. In both cases, the reduction of oocysts excretion has been demonstrated.

In newborn calvesPrevention of diarrhoea due to diagnosed Cryptosporidium parvum in farms with history of cryptosporidiosis. Administration should start in the first 24 to 48 hours of age. Reduction of diarrhoea due to diagnosed Cryptosporidium parvum. Administration should start within 24 hours after the onset of diarrhoea. In both cases, the reduction of oocyst excretion has been demonstrated.

Pharmacology

Halofuginone is an orally-active quinazolinone alkaloid with potential antineoplastic activity. Halofuginone interferes with the signaling pathway of transforming growth factor beta (TGF beta) and inhibits expression of matrix metalloproteinase 2, thereby inhibiting collagen type I synthesis and inducing extracellular matrix degradation, resulting in inhibition of angiogenesis, tumor growth, or metastasis.

MeSH Pharmacological Classification

ATC Code

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

Wikipedia

Biological Half Life

Use Classification

Veterinary drugs -> halofuginone, Other antiprotozoal agents -> Veterinary pharmacotherapeutic group -> EMA Drug Category

Dates

2: Pines M. Halofuginone for fibrosis, regeneration and cancer in the gastrointestinal tract. World J Gastroenterol. 2014 Oct 28;20(40):14778-86. doi: 10.3748/wjg.v20.i40.14778. PubMed PMID: 25356039; PubMed Central PMCID: PMC4209542.

3: Guo LW, Wang B, Goel SA, Little C, Takayama T, Shi XD, Roenneburg D, DiRenzo D, Kent KC. Halofuginone stimulates adaptive remodeling and preserves re-endothelialization in balloon-injured rat carotid arteries. Circ Cardiovasc Interv. 2014 Aug;7(4):594-601. doi: 10.1161/CIRCINTERVENTIONS.113.001181. Epub 2014 Jul 29. PubMed PMID: 25074254; PubMed Central PMCID: PMC4140988.

4: Park MK, Park JS, Park EM, Lim MA, Kim SM, Lee DG, Baek SY, Yang EJ, Woo JW, Lee J, Kwok SK, Kim HY, Cho ML, Park SH. Halofuginone ameliorates autoimmune arthritis in mice by regulating the balance between Th17 and Treg cells and inhibiting osteoclastogenesis. Arthritis Rheumatol. 2014 May;66(5):1195-207. doi: 10.1002/art.38313. PubMed PMID: 24782183.

5: Bodanovsky A, Guttman N, Barzilai-Tutsch H, Genin O, Levy O, Pines M, Halevy O. Halofuginone improves muscle-cell survival in muscular dystrophies. Biochim Biophys Acta. 2014 Jul;1843(7):1339-47. doi: 10.1016/j.bbamcr.2014.03.025. Epub 2014 Apr 2. PubMed PMID: 24703880.

6: McLaughlin NP, Evans P, Pines M. The chemistry and biology of febrifugine and halofuginone. Bioorg Med Chem. 2014 Apr 1;22(7):1993-2004. doi: 10.1016/j.bmc.2014.02.040. Epub 2014 Mar 1. Review. PubMed PMID: 24650700.

7: Petermann J, Paraud C, Pors I, Chartier C. Efficacy of halofuginone lactate against experimental cryptosporidiosis in goat neonates. Vet Parasitol. 2014 May 28;202(3-4):326-9. doi: 10.1016/j.vetpar.2014.02.027. Epub 2014 Feb 22. PubMed PMID: 24636788.

8: Kapoor S. Reduction of burn scar formation by halofuginone-eluting silicone gel sheets: a controlled study on nude mice. Ann Plast Surg. 2014 Apr;72(4):489. doi: 10.1097/SAP.0b013e318281ad59. PubMed PMID: 24618743.

9: Carlson TJ, Pellerin A, Djuretic IM, Trivigno C, Koralov SB, Rao A, Sundrud MS. Halofuginone-induced amino acid starvation regulates Stat3-dependent Th17 effector function and reduces established autoimmune inflammation. J Immunol. 2014 Mar 1;192(5):2167-76. doi: 10.4049/jimmunol.1302316. Epub 2014 Jan 31. PubMed PMID: 24489094; PubMed Central PMCID: PMC3936195.

10: Jin C, Jia Y, Jin C, Dong H, Cheng P, Zhou J, Wang Y, Zheng B, Liu F. Therapeutic effect of Halofuginone on ITP mice by regulating the differentiation of Th cell subsets. Int Immunopharmacol. 2014 Feb;18(2):213-6. doi: 10.1016/j.intimp.2013.12.013. Epub 2013 Dec 22. PubMed PMID: 24368123.

11: Liang J, Zhang B, Shen RW, Liu JB, Gao MH, Li Y, Li YY, Zhang W. Preventive effect of halofuginone on concanavalin A-induced liver fibrosis. PLoS One. 2013 Dec 16;8(12):e82232. doi: 10.1371/journal.pone.0082232. eCollection 2013. PubMed PMID: 24358159; PubMed Central PMCID: PMC3864948.

12: Jin ML, Park SY, Kim YH, Park G, Lee SJ. Halofuginone induces the apoptosis of breast cancer cells and inhibits migration via downregulation of matrix metalloproteinase-9. Int J Oncol. 2014 Jan;44(1):309-18. doi: 10.3892/ijo.2013.2157. Epub 2013 Oct 31. PubMed PMID: 24173318.

13: Son J, Lee EH, Park M, Kim JH, Kim J, Kim S, Jeon YH, Hwang KY. Conformational changes in human prolyl-tRNA synthetase upon binding of the substrates proline and ATP and the inhibitor halofuginone. Acta Crystallogr D Biol Crystallogr. 2013 Oct;69(Pt 10):2136-45. doi: 10.1107/S0907444913020556. Epub 2013 Sep 20. PubMed PMID: 24100331.

14: Zeplin PH. Halofuginone down-regulates Smad3 expression and inhibits the TGFbeta-induced expression of fibrotic markers in human corneal fibroblasts. Ann Plast Surg. 2014 Apr;72(4):489. doi: 10.1097/SAP.0b013e31828a49e3. PubMed PMID: 23845969.

15: Almawly J, Prattley D, French NP, Lopez-Villalobos N, Hedgespeth B, Grinberg A. Utility of halofuginone lactate for the prevention of natural cryptosporidiosis of calves, in the presence of co-infection with rotavirus and Salmonella Typhimurium. Vet Parasitol. 2013 Oct 18;197(1-2):59-67. doi: 10.1016/j.vetpar.2013.04.029. Epub 2013 Apr 24. PubMed PMID: 23707392.

16: Chu TL, Guan Q, Nguan CY, Du C. Halofuginone suppresses T cell proliferation by blocking proline uptake and inducing cell apoptosis. Int Immunopharmacol. 2013 Aug;16(4):414-23. doi: 10.1016/j.intimp.2013.04.031. Epub 2013 May 16. PubMed PMID: 23685128.

17: Keidel J, Daugschies A. Integration of halofuginone lactate treatment and disinfection with p-chloro-m-cresol to control natural cryptosporidiosis in calves. Vet Parasitol. 2013 Sep 23;196(3-4):321-6. doi: 10.1016/j.vetpar.2013.03.003. Epub 2013 Mar 14. PubMed PMID: 23561324.

18: Yavas G, Calik M, Calik G, Yavas C, Ata O, Esme H. The effect of Halofuginone in the amelioration of radiation induced-lung fibrosis. Med Hypotheses. 2013 Apr;80(4):357-9. doi: 10.1016/j.mehy.2013.01.001. Epub 2013 Jan 23. PubMed PMID: 23352286.

19: Halevy O, Genin O, Barzilai-Tutsch H, Pima Y, Levi O, Moshe I, Pines M. Inhibition of muscle fibrosis and improvement of muscle histopathology in dysferlin knock-out mice treated with halofuginone. Histol Histopathol. 2013 Feb;28(2):211-26. PubMed PMID: 23275304.

20: Juárez P, Mohammad KS, Yin JJ, Fournier PG, McKenna RC, Davis HW, Peng XH, Niewolna M, Javelaud D, Chirgwin JM, Mauviel A, Guise TA. Halofuginone inhibits the establishment and progression of melanoma bone metastases. Cancer Res. 2012 Dec 1;72(23):6247-56. doi: 10.1158/0008-5472.CAN-12-1444. Epub 2012 Sep 20. PubMed PMID: 23002206.